3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide

Glucokinase Enantiomeric Specificity Type 2 Diabetes

3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide, predominantly sourced as its (R)-enantiomer RO-28-1675, is a thiazolyl-propanamide allosteric glucokinase (GK) activator. It is characterized by a molecular formula of C18H22N2O3S2 and a molecular weight of 378.5 g/mol.

Molecular Formula C18H22N2O3S2
Molecular Weight 378.5 g/mol
Cat. No. B2424191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide
Molecular FormulaC18H22N2O3S2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3
InChIInChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)
InChIKeyNEQSWPCDHDQINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide (RO-28-1675) for Glucokinase Activation Studies


3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide, predominantly sourced as its (R)-enantiomer RO-28-1675, is a thiazolyl-propanamide allosteric glucokinase (GK) activator [1]. It is characterized by a molecular formula of C18H22N2O3S2 and a molecular weight of 378.5 g/mol [2]. This compound functions as a mixed-type GK activator that increases both the catalytic velocity (Vmax) and glucose affinity of GK [1]. Its biological profile includes the ability to free GK from the inhibitory action of the glucokinase regulatory protein (GKRP), stimulating glucose-dependent insulin secretion and enhancing hepatic glucose metabolism [1].

Structural and Stereochemical Determinants in the Procurement of 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide Analogs


Generic substitution among glucokinase activators (GKAs) is scientifically unsound due to extreme stereochemical and structural sensitivity. The activation of GK is exquisitely sensitive to chirality: the (R)-enantiomer (RO-28-1675) is a potent activator, whereas the (S)-enantiomer (RO-28-1674) is inactive, failing to activate GK up to a concentration of 10 µM . Even within the same chemical series, pharmacokinetic profiles diverge sharply. RO-28-1675 demonstrates lower clearance and higher oral bioavailability compared to the closely related analog 9a, directly impacting in vivo efficacy [1]. Therefore, sourcing a racemic mixture or an incorrect enantiomer will yield profoundly different, and likely null, experimental results.

Quantitative Differentiation Guide for the Procurement of 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide (RO-28-1675)


Enantiomeric Differentiation: (R)-RO-28-1675 has Potent GK Activity, (S)-RO-28-1674 is Inactive

The (R)-enantiomer of the target compound, RO-28-1675, activates glucokinase (GK) with a half-maximal activating concentration (SC1.5) of 0.24 µM. In stark contrast, the (S)-enantiomer, RO-28-1674, does not activate GK at concentrations up to 10 µM, representing a >40-fold difference in potency . This demonstrates that the (S)-enantiomer is functionally inert in this assay.

Glucokinase Enantiomeric Specificity Type 2 Diabetes

Activation Kinetics: RO-28-1675 Improves Both Vmax and Km Compared to Basal State

RO-28-1675 acts as a nonessential, mixed-type activator, significantly improving the catalytic efficiency of human GK. At a concentration of 3 µM and a glucose concentration of 5 mM, it increases the maximum enzyme velocity (Vmax) by 1.5-fold and simultaneously decreases the substrate concentration for half-maximal velocity ([S]1.2, equivalent to K0.5) by 4.3-fold . The (S)-enantiomer, RO-28-1674, showed no such K0.5 reduction, as it is entirely inactive [1].

Allosteric Activation Enzyme Kinetics Glucokinase

Pharmacokinetic Superiority: RO-28-1675 has Lower Clearance and Higher Oral Bioavailability than Analog 9a

A direct pharmacokinetic comparison in rats showed that RO-28-1675 possesses a superior drug disposition profile relative to its close chemical analog '9a'. The data indicate that RO-28-1675 achieved lower systemic clearance and higher oral bioavailability [1]. While the full PK parameters for analog '9a' are not detailed in the cited summary, the explicit statement of comparative advantage is derived from the primary patent or lead optimization science.

Pharmacokinetics Bioavailability Drug Metabolism

Shift in Insulin Secretion Threshold: RO-28-1675 Enhances Glucose Sensitivity of Pancreatic Islets

In isolated rat pancreatic islets, the presence of 3 µM RO-28-1675 reduced the glucose concentration required to stimulate insulin secretion from a threshold of 6 mM to 3 mM . This leftward shift in the glucose dose-response curve demonstrates a functional enhancement of beta-cell glucose sensitivity. By comparison, the (S)-enantiomer does not affect this threshold, as it is devoid of any GK activation [1].

Insulin Secretion Pancreatic Islet Glucose Sensitivity

Hepatocyte Glucose Sensing: RO-28-1675 Promotes GK Nuclear-to-Cytosol Translocation

RO-28-1675 effectively disrupts the GK-GKRP interaction, a key regulatory mechanism in hepatocytes, leading to the translocation of GK from the nucleus to the cytosol, where it becomes active. This effect was quantified with an EC50 of 0.27 µM at a physiological glucose concentration of 8.4 mM in primary rat hepatocytes . In contrast, the (S)-enantiomer (RO-28-1674) does not reverse GKRP inhibition, failing to induce this translocation [1].

Hepatocyte Glucokinase Regulatory Protein Molecular Translocation

Recommended Research and Industrial Procurement Scenarios for 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide (RO-28-1675)


In Vivo and In Vitro Studies Requiring Stereochemically Pure GK Activation

For any study where the activation of glucokinase is the primary pharmacological endpoint, the (R)-enantiomer RO-28-1675 is mandatory. Use in functional assays with pancreatic islets, hepatocytes, or cell lines expressing GK demands a product with >98% purity and confirmed stereochemistry to ensure consistent target engagement. This avoids the null activity associated with the (S)-enantiomer RO-28-1674 .

Preclinical Oral Glucose Tolerance and Insulin Secretion Studies

RO-28-1675's superior oral bioavailability and lower clearance compared to analogs like '9a' make it the preferred tool for oral dosing studies in rodent models of type 2 diabetes [1]. A typical protocol involves oral administration at doses of 10–50 mg/kg to Goto-Kakizaki rats or C57BL/6 mice, where it has been shown to significantly reduce blood glucose levels and improve glucose tolerance [2].

Mechanistic Studies of Hepatic GK Translocation and GKRP Interaction

For researchers investigating the dynamics of the GK-GKRP complex in hepatocytes, RO-28-1675 is an essential pharmacological tool. Its ability to potently reverse GKRP-mediated inhibition of GK at sub-micromolar concentrations (EC50 = 0.27 µM at 8.4 mM glucose) induces a quantifiable translocation of GK from the nucleus to the cytoplasm, providing a robust model for testing GKRP disruptors .

Control Compound for GKA Drug Discovery Programs

As the founding, well-characterized member of the thiazolyl-propanamide class of allosteric GKAs, RO-28-1675 serves as a critical positive control in high-throughput screening and structure-activity relationship (SAR) studies. Its defined EC50 (54 nM) and kinetic parameters (1.5-fold Vmax increase, 4.3-fold K0.5 decrease) establish a benchmark for evaluating novel GKA candidates, enabling the direct comparison of potency, efficacy, and mechanistic profile .

Quote Request

Request a Quote for 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.